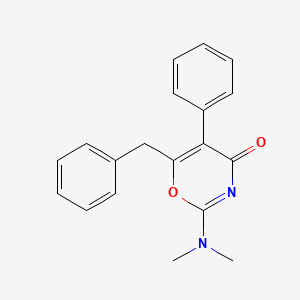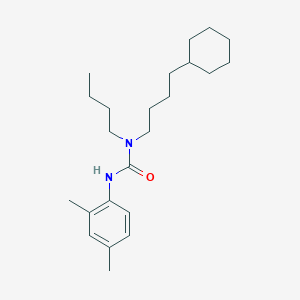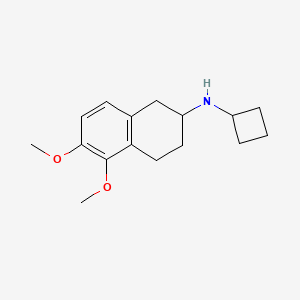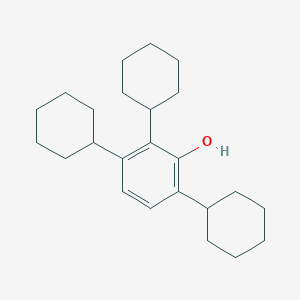![molecular formula C16H19N3O3S B14381189 N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide CAS No. 90233-81-1](/img/structure/B14381189.png)
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is a compound of significant interest in the field of medicinal chemistryThe compound’s structure includes an aminophenyl group and a sulfonyl group, which contribute to its unique chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide typically involves the reaction of 2-aminophenylamine with a sulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the sulfonamide bond. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors and continuous flow processes. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the high purity and yield of the final product .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted benzamides.
Aplicaciones Científicas De Investigación
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its role in inhibiting HDACs, which are involved in gene expression regulation.
Medicine: Investigated for its potential as an anticancer agent due to its ability to inhibit HDACs and induce cell cycle arrest and apoptosis in cancer cells.
Industry: Utilized in the development of new pharmaceuticals and chemical probes for biological research
Mecanismo De Acción
The compound exerts its effects primarily through the inhibition of HDACs. By binding to the active site of HDAC enzymes, it prevents the deacetylation of histone proteins, leading to an accumulation of acetylated histones. This results in changes in chromatin structure and gene expression, ultimately affecting cell proliferation and survival. The molecular targets include HDAC1 and HDAC2, which are key regulators of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
Chidamide: Another HDAC inhibitor with a similar aminophenyl-benzamide structure.
Vorinostat: A hydroxamic acid-based HDAC inhibitor.
Panobinostat: A pan-HDAC inhibitor with a different chemical structure but similar biological activity.
Uniqueness
N-(2-Aminophenyl)-3-[(propane-2-sulfonyl)amino]benzamide is unique due to its specific sulfonyl group, which enhances its binding affinity and selectivity for HDAC enzymes. This structural feature distinguishes it from other HDAC inhibitors and contributes to its potent biological activity .
Propiedades
Número CAS |
90233-81-1 |
|---|---|
Fórmula molecular |
C16H19N3O3S |
Peso molecular |
333.4 g/mol |
Nombre IUPAC |
N-(2-aminophenyl)-3-(propan-2-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C16H19N3O3S/c1-11(2)23(21,22)19-13-7-5-6-12(10-13)16(20)18-15-9-4-3-8-14(15)17/h3-11,19H,17H2,1-2H3,(H,18,20) |
Clave InChI |
RUXDDCGGTLQAON-UHFFFAOYSA-N |
SMILES canónico |
CC(C)S(=O)(=O)NC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![(1E)-5-(Benzyloxy)-N-[4-(benzyloxy)butyl]pentan-1-imine](/img/structure/B14381130.png)
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)






![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)


